molecular formula C23H27N3O5S B12147613 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

Cat. No.: B12147613
M. Wt: 457.5 g/mol
InChI Key: RHHZSJGURQLGEE-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound that features a thiazole ring, a pyrrolinone core, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrrolinone core, and finally, the introduction of the morpholine moiety. Each step requires specific reagents and conditions, such as:

    Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Pyrrolinone Core Formation: This step may involve the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, under basic conditions.

    Morpholine Introduction: The morpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation using H₂ and a metal catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, thereby modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole share the thiazole ring structure.

    Pyrrolinone Derivatives: Compounds such as piracetam and aniracetam share the pyrrolinone core.

    Morpholine Derivatives: Compounds like morphine and dextromethorphan contain the morpholine moiety.

Uniqueness

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H27N3O5S/c1-14-22(32-15(2)24-14)20(27)18-19(16-4-6-17(30-3)7-5-16)26(23(29)21(18)28)9-8-25-10-12-31-13-11-25/h4-7,19,28H,8-13H2,1-3H3

InChI Key

RHHZSJGURQLGEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)CCN4CCOCC4)O

Origin of Product

United States

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